3-(dimethylsulfamoyl)benzoyl chloride
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Overview
Description
3-(dimethylsulfamoyl)benzoyl chloride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a dimethylsulfamoyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(dimethylsulfamoyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with dimethylsulfamoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzoyl chloride and dimethylsulfamoyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylsulfamoyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-dimethylsulfamoyl-benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
3-Dimethylsulfamoyl-benzoic acid: Formed by hydrolysis
Scientific Research Applications
3-(dimethylsulfamoyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the dimethylsulfamoyl group.
Dimethylsulfamoyl Chloride: Contains the dimethylsulfamoyl group but lacks the benzoyl moiety.
3-Dimethylsulfamoyl-benzoic Acid: The hydrolysis product of 3-(dimethylsulfamoyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl and dimethylsulfamoyl groups, which confer distinct reactivity and properties
Properties
IUPAC Name |
3-(dimethylsulfamoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGQHLJUFNFGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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